molecular formula C22H20N4O8S B15182208 5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid CAS No. 84912-16-3

5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid

Cat. No.: B15182208
CAS No.: 84912-16-3
M. Wt: 500.5 g/mol
InChI Key: BUQAUTCFQDXNMT-UHFFFAOYSA-N
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Description

5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid typically involves a multi-step process. The initial step often includes the diazotization of 3-aminobenzoyl chloride to form a diazonium salt. This is followed by a coupling reaction with 5-methoxy-2-methylphenylamine under controlled pH conditions to form the azo linkage. The final step involves the sulfonation of the resulting azo compound to introduce the sulphosalicylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like halogens and sulfonyl chlorides can be used under appropriate conditions to introduce new functional groups.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chromophore in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy due to its vivid color.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes and pigments for textiles and inks.

Mechanism of Action

The mechanism of action of 5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The compound’s ability to form stable complexes with metal ions also contributes to its diverse applications.

Comparison with Similar Compounds

Similar Compounds

    5-((4-((3-Aminobenzoyl)amino)-5-methoxyphenyl)azo)-3-sulphosalicylic acid: Lacks the methyl group on the phenyl ring.

    5-((4-((3-Aminobenzoyl)amino)-2-methylphenyl)azo)-3-sulphosalicylic acid: Lacks the methoxy group on the phenyl ring.

    5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)salicylic acid: Lacks the sulfonic acid group.

Uniqueness

The presence of both methoxy and methyl groups on the phenyl ring, along with the sulfonic acid group, makes 5-((4-((3-Aminobenzoyl)amino)-5-methoxy-2-methylphenyl)azo)-3-sulphosalicylic acid unique. These functional groups contribute to its distinct chemical properties and enhance its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

84912-16-3

Molecular Formula

C22H20N4O8S

Molecular Weight

500.5 g/mol

IUPAC Name

5-[[4-[(3-aminobenzoyl)amino]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxy-3-sulfobenzoic acid

InChI

InChI=1S/C22H20N4O8S/c1-11-6-17(24-21(28)12-4-3-5-13(23)7-12)18(34-2)10-16(11)26-25-14-8-15(22(29)30)20(27)19(9-14)35(31,32)33/h3-10,27H,23H2,1-2H3,(H,24,28)(H,29,30)(H,31,32,33)

InChI Key

BUQAUTCFQDXNMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)O)O)C(=O)O)OC)NC(=O)C3=CC(=CC=C3)N

Origin of Product

United States

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